molecular formula C24H22FN5O2S B2402113 N-(2-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1203045-75-3

N-(2-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2402113
CAS No.: 1203045-75-3
M. Wt: 463.53
InChI Key: YRHIILZABLLJEC-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyridazin core. Its structure includes a 4-oxo group at position 4, a phenyl substituent at position 7, a piperidin-1-yl group at position 2, and an acetamide side chain linked to a 2-fluorophenyl moiety.

Properties

IUPAC Name

N-(2-fluorophenyl)-2-(4-oxo-7-phenyl-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O2S/c25-17-11-5-6-12-18(17)26-19(31)15-30-23(32)21-22(20(28-30)16-9-3-1-4-10-16)33-24(27-21)29-13-7-2-8-14-29/h1,3-6,9-12H,2,7-8,13-15H2,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHIILZABLLJEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4F)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-fluorophenyl)-2-(4-oxo-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. The compound features a complex structure that combines various pharmacophores, which may contribute to its diverse biological effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including compounds similar to this compound. For instance, thiazole-based compounds have shown promising results in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

A notable study demonstrated that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines, with IC50 values significantly lower than standard chemotherapeutics like doxorubicin. The structure–activity relationship (SAR) analysis indicated that specific substitutions on the phenyl and thiazole rings enhance anticancer activity, suggesting that modifications to the compound's structure could optimize its efficacy against cancer cells .

Antimicrobial Activity

The antimicrobial properties of thiazole derivatives have also been extensively studied. Compounds with similar structures have demonstrated significant antibacterial and antifungal activities. For example, a series of thiazole-based compounds were tested against Gram-positive and Gram-negative bacteria, showing minimum inhibitory concentration (MIC) values ranging from 31.25 µg/mL to 150 µg/mL .

Table 1 summarizes the antibacterial activity of related thiazole compounds:

Compound NameBacterial StrainMIC (µg/mL)
Compound AStaphylococcus aureus31.25
Compound BEscherichia coli125
Compound CPseudomonas aeruginosa150

Neuropharmacological Effects

Thiazole derivatives have also been investigated for their neuropharmacological effects. Some studies suggest that these compounds can exhibit anticonvulsant properties. For instance, certain thiazole analogs were found to effectively reduce seizure activity in animal models . The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Case Study 1: Anticancer Efficacy

In a controlled study, a thiazole derivative similar to this compound was administered to human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations. The compound was shown to induce DNA fragmentation and activate caspase pathways, confirming its potential as an anticancer agent.

Case Study 2: Antimicrobial Activity

Another study focused on evaluating the antimicrobial efficacy of a series of thiazole derivatives against clinical isolates of resistant bacterial strains. The results demonstrated that certain modifications in the thiazole ring significantly enhanced antibacterial activity compared to traditional antibiotics. This highlights the potential for developing new antimicrobial agents based on the thiazole scaffold.

Comparison with Similar Compounds

N-(4-Fluorobenzyl)-2-[7-(4-fluorophenyl)-4-oxo-2-(1-pyrrolidinyl)[1,3]thiazolo[4,5-d]pyridazin-5(4H)-yl]acetamide ()

This analog shares the thiazolo[4,5-d]pyridazin core but differs in three key regions:

Amine Substituent : A pyrrolidin-1-yl group replaces the piperidin-1-yl group at position 2. Pyrrolidine’s smaller, five-membered ring may confer greater rigidity and altered steric interactions compared to piperidine’s six-membered ring.

Fluorophenyl Position : The 4-fluorophenyl group at position 7 (vs. phenyl in the target compound) introduces para-fluorine substitution, which could enhance electron-withdrawing effects and influence aromatic stacking.

Acetamide Side Chain : The N-(4-fluorobenzyl) group adds a methylene bridge, increasing lipophilicity compared to the target’s N-(2-fluorophenyl) group.

Hypothesized Impact :

  • The pyrrolidine ring may reduce metabolic oxidation compared to piperidine.
  • The 4-fluorophenyl group could improve target selectivity due to stronger electronic effects.
  • The fluorobenzyl moiety might enhance membrane permeability but reduce aqueous solubility .

Structural Comparison Table

Feature Target Compound Analog
Core Structure Thiazolo[4,5-d]pyridazin Thiazolo[4,5-d]pyridazin
Position 2 Substituent Piperidin-1-yl Pyrrolidin-1-yl
Position 7 Substituent Phenyl 4-Fluorophenyl
Acetamide Side Chain N-(2-fluorophenyl) N-(4-fluorobenzyl)
Fluorine Position Ortho (on acetamide) Para (on benzyl and position 7)

Acetamide-Containing Analogs ()

Several acetamide derivatives in , such as 2-(4-Hydroxypyrimidin-2-ylsulfanyl)-N-(5-methylisoxazol-3-yl)acetamide and N-methyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-phenylacetamide, share the acetamide functional group but diverge in core heterocycles (e.g., isoxazole, thiadiazole). Key differences include:

  • Heterocyclic Core : The thiazolo-pyridazin system in the target compound is replaced with pyrimidine or thiadiazole rings, which may alter electron distribution and hydrogen-bonding capacity.
  • Substituent Effects : The absence of fluorine or piperidine groups in these analogs likely reduces their metabolic stability compared to the target compound.

Hypothesized Impact :

  • Thiadiazole or isoxazole cores may offer distinct binding modes but lower enzymatic resistance than the fused thiazolo-pyridazin system .

Coumarin-Based Antioxidants ()

While structurally distinct from the target compound, coumarin derivatives like N-(4-oxo-2-phenylthiazolidin-3-yl)-2-(2-oxo-2H-chromen-4-yloxy)acetamide () provide insights into acetamide side chains’ roles in antioxidant activity. These coumarins exhibit superior radical-scavenging properties compared to ascorbic acid, attributed to their conjugated π-systems and acetamide-linked thiazolidinone groups.

Hypothesized Relevance to Target Compound :

  • The acetamide group in the target compound may similarly stabilize radical intermediates, though its thiazolo-pyridazin core lacks the extended conjugation of coumarins.

Recommendations :

  • Conduct enzymatic assays to compare inhibitory activity against kinases or phosphodiesterases.
  • Evaluate metabolic stability in vitro using liver microsomes.
  • Synthesize additional derivatives to isolate the effects of fluorine position and amine ring size.

Further experimental studies are critical to validate these structural hypotheses and elucidate the compound’s pharmacological profile.

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